

BRD4884 Administration for Enhanced Brain Delivery: Application Notes and Protocols

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Compound of Interest

Compound Name: BRD4884

Cat. No.: B606349

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Introduction

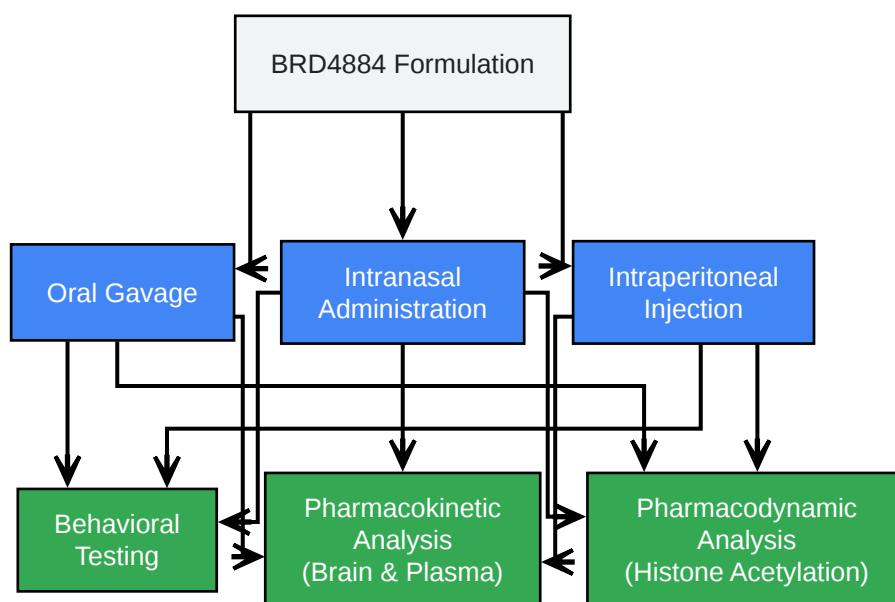
BRD4884 is a potent, brain-penetrant inhibitor of histone deacetylases (HDACs) with notable kinetic selectivity for HDAC2 over HDAC1.[1][2][3][4] HDACs are critical enzymes in the epigenetic regulation of gene expression, and their dysregulation has been implicated in various neurological disorders. Specifically, HDAC2 has been identified as a negative regulator of memory formation and synaptic plasticity.[5] Inhibition of HDAC2 by compounds like **BRD4884** presents a promising therapeutic strategy for cognitive enhancement in the context of neurodegenerative diseases.[3][6][7]

This document provides detailed application notes and protocols for the administration of **BRD4884** to achieve optimal brain delivery in preclinical research models. The information compiled here is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacodynamics of this compound in the central nervous system (CNS).

Mechanism of Action: HDAC Inhibition and Neuronal Function

HDACs function by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[3] By inhibiting HDACs, particularly HDAC2,

BRD4884 promotes histone hyperacetylation, resulting in a more relaxed chromatin state that facilitates the transcription of genes involved in synaptic plasticity, memory formation, and neuroprotection.[3][5] The signaling pathway involves the activation of transcription factors like CREB and the expression of downstream target genes such as brain-derived neurotrophic factor (BDNF).[3][8]



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